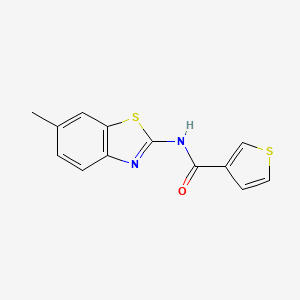

N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Description

N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 6-position and linked via an amide bond to a thiophene-3-carboxylic acid moiety. The benzothiazole scaffold is known for its bioisosteric properties, contributing to diverse biological interactions, while the thiophene ring enhances lipophilicity and metabolic stability .

Properties

Molecular Formula |

C13H10N2OS2 |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |

InChI |

InChI=1S/C13H10N2OS2/c1-8-2-3-10-11(6-8)18-13(14-10)15-12(16)9-4-5-17-7-9/h2-7H,1H3,(H,14,15,16) |

InChI Key |

JHPSORUXNQTLEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the condensation of 6-methyl-2-aminobenzothiazole with thiophene-3-carboxylic acid. This reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution on the benzothiazole ring can introduce functional groups such as alkyl or aryl groups .

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that compounds similar to N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide exhibit anticonvulsant properties. A study evaluated various benzothiazole derivatives for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The most potent derivatives showed effective protection indices, indicating their potential as anticonvulsants .

| Compound | ED50 (MES Model) | ED50 (PTZ Model) | TD50 | Protection Index |

|---|---|---|---|---|

| 4j | 9.85 mg/kg | 12 mg/kg | 42.8 | 4.85 |

Antimicrobial Activity

N-(6-methyl-1,3-benzothiazol-2-yl)thiophene derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents.

Material Science Applications

The unique electronic properties of thiophene derivatives make them valuable in material science, particularly in the development of organic semiconductors and photovoltaic devices. The incorporation of this compound into polymer matrices has been explored to enhance conductivity and stability in organic electronic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the thiophene ring.

- Introduction of the benzothiazole moiety.

- Carboxamide functionalization.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study on Anticonvulsant Activity

In a detailed study published in PubMed, a series of benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activity using MES and PTZ models. The findings indicated that certain substitutions on the benzothiazole ring significantly enhanced anticonvulsant potency .

Case Study on Antimicrobial Efficacy

A research article highlighted the antimicrobial efficacy of thiophene-based compounds against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the benzothiazole structure could lead to improved antimicrobial activity .

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound differs from its analogs primarily in the heterocyclic carboxamide substituent (thiophene vs. pyridine) and benzothiazole substituents (methyl vs. methoxy, trifluoromethyl, etc.). Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparisons

Structural Insights :

- Thiophene vs.

- Substituent Effects : The 6-methyl group (target) enhances steric bulk compared to 6-methoxy () or 6-CF₃ (), influencing receptor binding and metabolic stability .

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a benzothiazole moiety linked to a thiophene ring and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 273.32 g/mol. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds containing benzothiazole structures exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.63 | |

| This compound | U-937 (Leukemia) | 12.34 | |

| This compound | A549 (Lung Cancer) | 10.50 |

These findings suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Recent studies show that benzothiazole derivatives demonstrate significant inhibitory effects against Mycobacterium tuberculosis.

Table 2: Antitubercular Activity

The results indicate that the compound's mechanism may involve disruption of mycobacterial cell wall synthesis, making it a candidate for further development in tuberculosis treatment.

Neuropharmacological Activity

Research has also explored the neuropharmacological effects of related benzothiazole compounds. In studies assessing anticonvulsant activity, certain derivatives exhibited promising results without significant neurotoxicity.

Table 3: Neuropharmacological Effects

| Compound | Test Type | Result | Reference |

|---|---|---|---|

| This compound | MES Test | Active | |

| Benzothiazole Derivative Y | scPTZ Test | No Neurotoxicity |

These findings suggest potential applications in treating epilepsy and other neurological disorders.

The biological activities of this compound are attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes critical for bacterial survival.

- Neurotransmitter Modulation : Interaction with neurotransmitter systems that may contribute to anticonvulsant effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.